molecular formula C17H22FNOS B4851499 N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide

N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide

Cat. No. B4851499
M. Wt: 307.4 g/mol
InChI Key: NZZOUAFSHQOTDA-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide, also known as CTFA, is a compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. CTFA is a small molecule that belongs to the class of acrylamide derivatives and has been shown to exhibit potent biological activity against certain disease targets.

Mechanism of Action

The exact mechanism of action of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide is not fully understood, but it is believed to act by inhibiting specific molecular targets involved in disease progression. This compound has been shown to inhibit the activity of certain enzymes and receptors, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in inflammation and cancer progression. This compound has also been reported to modulate the expression of specific genes involved in cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo studies. It has been reported to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce tumor growth in animal models. This compound has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been reported to exhibit antimicrobial activity against several bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide offers several advantages for lab experiments, including its potent biological activity, ease of synthesis, and low cost. However, there are also some limitations associated with its use, such as its low solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, it is important to optimize the experimental conditions and use appropriate controls to ensure accurate and reproducible results.

Future Directions

There are several future directions for the research and development of N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide. One potential direction is to investigate its activity against other disease targets, such as neurodegenerative diseases and metabolic disorders. Another direction is to optimize the chemical structure of this compound to improve its potency and selectivity towards specific molecular targets. Furthermore, the development of this compound-based drug delivery systems could enhance its therapeutic potential and reduce potential toxicity. Overall, the research on this compound holds great promise for the discovery and development of novel therapeutics for various diseases.
Conclusion
In conclusion, this compound is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has shown promising activity against various disease targets and offers several advantages for lab experiments. Further research is needed to fully understand its therapeutic potential and optimize its chemical structure for improved activity and selectivity.

Scientific Research Applications

N-[2-(cyclohexylthio)ethyl]-3-(4-fluorophenyl)acrylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent activity against various disease targets, including cancer, inflammation, and infectious diseases. This compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been reported to exhibit antimicrobial activity against several bacterial and fungal strains.

properties

IUPAC Name

(E)-N-(2-cyclohexylsulfanylethyl)-3-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNOS/c18-15-9-6-14(7-10-15)8-11-17(20)19-12-13-21-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZOUAFSHQOTDA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SCCNC(=O)C=CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)SCCNC(=O)/C=C/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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